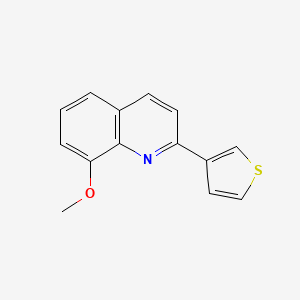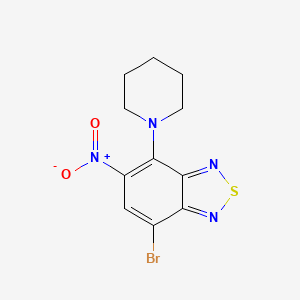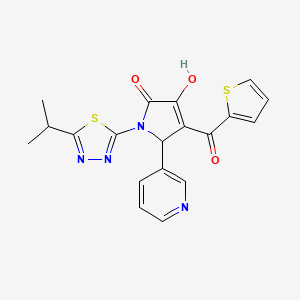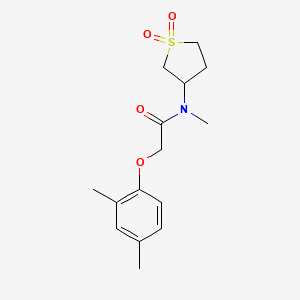
8-methoxy-2-(3-thienyl)quinoline
Vue d'ensemble
Description
8-Methoxy-2-(3-thienyl)quinoline is a quinoline derivative . Quinoline and its derivatives are important heterocyclic compounds in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of 8-methoxy-2-(3-thienyl)quinoline consists of a quinoline core with a methoxy group at the 8-position and a thienyl group at the 2-position . The exact molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other computed properties can be found in the PubChem database .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-methoxy-2-(3-thienyl)quinoline can be found in the PubChem database . It provides information such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other computed properties .Applications De Recherche Scientifique
Photobiological Studies and Antiproliferative Activity
8-methoxy-2-(3-thienyl)quinoline has been explored for its potential in photobiological applications, specifically in the context of photochemotherapy. A study by Fossa et al. (2002) synthesized novel furo and thienoquinolinones, including derivatives similar to 8-methoxy-2-(3-thienyl)quinoline, to identify new photochemotherapeutic agents with enhanced antiproliferative activity and reduced toxicity. The research found that unsubstituted thienoquinolinones exhibited significant antiproliferative activity, with a specific focus on the potential for PUVA photochemotherapy and photopheresis applications Fossa, Mosti, Menozzi, Marzano, Baccichetti, & Bordin, 2002.
Herbicidal Potential
The synthesis and evaluation of 8-methoxyquinoline derivatives have also revealed their potential in agriculture, specifically as herbicides. A study by E., Oke O.T., & O. A. (2015) synthesized 8-methoxyquinoline-5-amino acetic acid and tested its herbicidal activity. The compound demonstrated efficacy in completely drying out weeds within 11 days of application, indicating its potential as an herbicide E., Oke O.T., & O. A., 2015.
Anti-tubercular Activity
The exploration of quinoline derivatives for anti-tubercular activity has identified promising compounds. Akula et al. (2016) reported the synthesis of fused thieno-/furo-quinoline compounds and evaluated their anti-tubercular properties. Compounds bearing a fused furoquinoline skeleton displayed superior activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives in treating tuberculosis Akula, Yogeeswari, Sriram, Jha, & Bhattacharya, 2016.
Corrosion Inhibition
Quinoline derivatives, including those related to 8-methoxy-2-(3-thienyl)quinoline, have been studied for their role in corrosion inhibition. Verma, Quraishi, & Ebenso (2020) reviewed the application of quinoline and its derivatives as anticorrosive materials. These compounds, due to their electron-rich nature, effectively form stable chelating complexes with metallic surfaces, providing protection against corrosion Verma, Quraishi, & Ebenso, 2020.
Antitubercular Agents
Further research into the antitubercular properties of quinoline derivatives was conducted by Karkara et al. (2020), who designed and synthesized amino carbinols based on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline. These compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, offering a new avenue for the development of antitubercular agents Karkara, Mishra, Singh, & Panda, 2020.
Orientations Futures
Quinoline derivatives have shown promising results in various fields, especially in medicinal chemistry . Therefore, future research could focus on the synthesis of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats . Additionally, the study of the cytotoxicity of quinoline derivatives in colorectal cells could be a potential area of research .
Propriétés
IUPAC Name |
8-methoxy-2-thiophen-3-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-16-13-4-2-3-10-5-6-12(15-14(10)13)11-7-8-17-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMNWWLLYTZLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-methylphenyl)acetamide](/img/structure/B4057711.png)
![N-(2-methoxyphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4057712.png)


![N-(4-hydroxyphenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057721.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4057729.png)

![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057735.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylbutanamide](/img/structure/B4057744.png)
![4-chloro-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzamide](/img/structure/B4057747.png)
![N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4057776.png)

![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4057788.png)
![1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4057793.png)